molecular formula C21H20N2O3 B2798659 [2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 338413-65-3

[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate

Cat. No. B2798659
CAS RN: 338413-65-3
M. Wt: 348.402
InChI Key: FKFDFNMKXADWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate, also known as MPPC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the carbamate family and has been shown to have several interesting properties that make it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex molecules often involves the creation of new chemical bonds and the formation of intricate structures. A study by Kose and McKee (2011) describes the synthesis of a compound through Schiff base condensation, highlighting the importance of hydrogen bonding and π–π interactions in the stabilization of the molecular structure, which is relevant to the synthesis and structural elucidation of similar carbamate compounds (Kose & McKee, 2011).

Herbicidal Activity

Research into the herbicidal activity of aryl(4-substituted pyridin-3-yl)methyl carbamates by Nakayama et al. (2012) revealed that structural variations, particularly in the aryl and carbamoyl groups, significantly affect the compounds' efficacy against weeds. This study underscores the potential agricultural applications of carbamate derivatives in developing new herbicides (Nakayama et al., 2012).

Antitumor Applications

The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate by Gan et al. (2021) explores its significance as an intermediate in antitumor drug development. This highlights the role of carbamate derivatives in medicinal chemistry, particularly in the design of small molecular inhibitors for cancer treatment (Gan et al., 2021).

Catalysis and Oxidation Processes

A study on the oxidation chemistry of C–H bonds by mononuclear iron complexes derived from tridentate ligands containing phenolato function by Choudhary et al. (2017) illustrates the applicability of carbamate and related compounds in catalysis. This research provides insight into the efficiency and selectivity of oxidation processes, which are crucial in various industrial and synthetic applications (Choudhary et al., 2017).

Photocytotoxicity and Cellular Uptake

Basu et al. (2015) report on iron(III) complexes of pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This study indicates the potential use of carbamate derivatives in photodynamic therapy, demonstrating how modifications in molecular structure can lead to significant differences in biological activity (Basu et al., 2015).

properties

IUPAC Name

[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-9-11-18(12-10-15)26-20-17(7-5-13-22-20)14-25-21(24)23-19-8-4-3-6-16(19)2/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFDFNMKXADWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)COC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate

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